molecular formula C14H20N6OS B10924110 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 7167-05-7

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10924110
CAS No.: 7167-05-7
M. Wt: 320.42 g/mol
InChI Key: PGCPSLGFSBKABQ-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis may involve the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine.

    Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings can be coupled through a thiol-ene reaction, where the thiol group on the triazole reacts with an alkene group on the pyrazole.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique heterocyclic structure, which may exhibit biological activity such as antimicrobial, anti-inflammatory, or anticancer properties.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to active sites on proteins, thereby modulating their activity. Additionally, the sulfur atom may participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, exhibit a range of biological activities and are used in various therapeutic applications.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole are well-known antifungal agents.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant are used for their anti-inflammatory and anti-obesity effects, respectively.

Uniqueness

2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is unique due to its combination of pyrazole, triazole, and acetamide groups, which may confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

7167-05-7

Molecular Formula

C14H20N6OS

Molecular Weight

320.42 g/mol

IUPAC Name

2-[[4-ethyl-5-(1-ethylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C14H20N6OS/c1-4-7-15-12(21)10-22-14-18-17-13(20(14)6-3)11-8-16-19(5-2)9-11/h4,8-9H,1,5-7,10H2,2-3H3,(H,15,21)

InChI Key

PGCPSLGFSBKABQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NN=C(N2CC)SCC(=O)NCC=C

Origin of Product

United States

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